molecular formula C18H21N3O4 B2650034 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine CAS No. 2034253-28-4

2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine

Cat. No.: B2650034
CAS No.: 2034253-28-4
M. Wt: 343.383
InChI Key: GCBSGBBAWJGQAD-UHFFFAOYSA-N
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Description

2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and various functional groups

Preparation Methods

The synthesis of 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine involves multiple steps, including the formation of the pyrrolidine ring and the subsequent functionalization of the pyrazine ring. One common synthetic route involves the reaction of 2-ethoxybenzoyl chloride with pyrrolidine, followed by the introduction of the methoxypyrazine moiety through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine include other pyrrolidine and pyrazine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-ethoxyphenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-3-24-15-7-5-4-6-14(15)18(22)21-11-8-13(12-21)25-17-16(23-2)19-9-10-20-17/h4-7,9-10,13H,3,8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBSGBBAWJGQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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